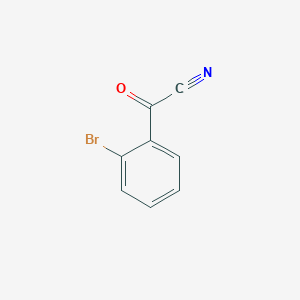
2-Bromobenzoyl cyanide
Overview
Description
2-Bromobenzoyl cyanide is a useful research compound. Its molecular formula is C8H4BrNO and its molecular weight is 210.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Hydrolysis Reactions
2-Bromobenzyl cyanide undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.
-
Acidic Hydrolysis :
In the presence of aqueous acid (e.g., HCl), 2-BBC hydrolyzes to form 2-bromophenylacetic acid (Fig. 1a). This reaction proceeds via protonation of the nitrile group, followed by nucleophilic attack by water and subsequent tautomerization . -
Basic Hydrolysis :
Under alkaline conditions (e.g., NaOH), hydrolysis produces the sodium salt of 2-bromophenylacetic acid, releasing ammonia as a byproduct .
Conditions :
Palladium-Catalyzed Cross-Coupling Reactions
The benzylic bromide in 2-BBC participates in palladium-mediated cyanation and coupling reactions.
Thermal Decomposition
2-BBC decomposes exothermically above 120°C, releasing toxic gases:
Safety Note : Decomposition is accelerated by metals (e.g., iron, copper), leading to violent reactions .
Reactions with Nucleophiles
The nitrile group undergoes nucleophilic additions, while the bromide enables substitution.
Nucleophilic Substitution:
-
Ammonolysis : Reacts with ammonia to form 2-bromobenzylamine (limited yield due to competing hydrolysis) .
-
Grignard Reagents : Adds organomagnesium compounds to the nitrile, forming ketones after workup .
Cyanide Displacement:
In the presence of palladium catalysts, the bromide is replaced by cyanide (see Section 2) .
Polymerization and Metal Interactions
2-BBC polymerizes in the presence of metals (e.g., Fe, Cu), forming insoluble polymeric residues. This reaction is attributed to radical intermediates generated by metal-induced homolytic cleavage of the C–Br bond .
Applications :
Oxidation:
-
Strong Oxidizers (e.g., HNO₃) : Violent reactions occur, generating toxic NOₓ and Br₂ gas .
-
Peroxides : Convert nitriles to amides, though this pathway is less common for 2-BBC .
Reduction:
Properties
CAS No. |
88562-26-9 |
|---|---|
Molecular Formula |
C8H4BrNO |
Molecular Weight |
210.03 g/mol |
IUPAC Name |
2-bromobenzoyl cyanide |
InChI |
InChI=1S/C8H4BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H |
InChI Key |
ILFJVILOZNSZQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C#N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#N)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













